molecular formula C11H9NO3 B093332 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 1081-17-0

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B093332
CAS No.: 1081-17-0
M. Wt: 203.19 g/mol
InChI Key: XAHCEMQKWSQGLQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their inhibitive action is significant and they primarily function through a chemisorption process (Zarrouk et al., 2015).

  • Glycolic Acid Oxidase Inhibitors : Derivatives of this compound have been synthesized and studied as inhibitors of glycolic acid oxidase (GAO), showing potential as therapeutic agents (Rooney et al., 1983).

  • Electron Transport Layer in Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating this compound has been synthesized for use as an electron transport layer in inverted polymer solar cells, enhancing their power conversion efficiency (Hu et al., 2015).

  • Organic Photovoltaics and Optoelectronics : this compound and its derivatives have applications in the synthesis of photoluminescent conjugated polymers and copolymers, useful in electronic applications like polymer light-emitting diodes (Beyerlein & Tieke, 2000; Zhang & Tieke, 2008)(Zhang & Tieke, 2008).

  • Synthesis of Novel Organic Materials : Symmetrically substituted derivatives of this compound have been synthesized and display properties suitable for the development of new organic optoelectronic materials (Zhang et al., 2014).

  • Anti-Cancer Therapeutics : Some pyrrole derivatives, including this compound-related compounds, have shown potential as anti-cancer therapeutics by inhibiting protein kinases and exhibiting proapoptotic and antioxidant properties (Kuznietsova et al., 2019).

  • Photophysical Properties : Bisaryl-substituted derivatives of this compound exhibit unique photophysical properties, useful in the development of fluorescence applications (Lauer et al., 2014).

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHCEMQKWSQGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284902
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-17-0
Record name 1081-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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